molecular formula C22H22F3N3O4S2 B2889709 (4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851805-86-2

(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2889709
CAS No.: 851805-86-2
M. Wt: 513.55
InChI Key: RPOACTRIFRVGQF-UHFFFAOYSA-N
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Description

The compound "(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" is a complex organic molecule, notable for its multifunctional groups, which make it a valuable candidate in various fields of research and industry. The presence of morpholinosulfonyl, trifluoromethylbenzyl, and dihydroimidazolyl groups in its structure contributes to its chemical versatility and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" generally involves a multi-step process:

  • Formation of the Intermediate: The initial step often involves the synthesis of an intermediate compound, typically through the reaction of a sulfonyl chloride with morpholine to yield a morpholinosulfonyl-substituted phenyl compound.

  • Thioether Formation: The intermediate is then subjected to a nucleophilic substitution reaction with a benzyl thioether reagent, incorporating the trifluoromethylbenzyl group into the structure.

  • Imidazoline Cyclization: The final step involves the cyclization of the intermediate with an appropriate dihydroimidazole precursor under controlled conditions.

Industrial Production Methods

Industrial-scale production of this compound would require optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization reactions, advanced purification techniques like recrystallization, and possibly chromatographic methods to ensure the removal of any by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, primarily affecting the sulfide and amine groups.

  • Reduction: Reduction reactions may target the sulfonyl and carbonyl groups.

  • Substitution: The aromatic rings and the imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or permanganate are commonly used.

  • Reduction: Hydride donors such as sodium borohydride or lithium aluminum hydride are typical.

  • Substitution: Electrophiles like halogens or nucleophiles such as amines and thiols under acidic or basic conditions are used.

Major Products

The reactions yield various products, such as sulfoxides, amides, and substituted imidazoles, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a reagent in the synthesis of more complex molecules, showcasing its utility in forming stable and functionalized intermediates.

Biology

Biologically, the compound’s functional groups allow it to interact with various biomolecules, making it a useful probe in biochemical assays and studies.

Medicine

In medicine, the compound’s structure suggests potential as a pharmaceutical agent, particularly in fields like oncology and antimicrobial research, due to its capability to interfere with key biological pathways.

Industry

Industrially, it may be utilized in the production of advanced materials or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The compound exerts its effects through multiple molecular targets:

  • Enzyme Inhibition: The sulfonyl group can interact with enzyme active sites, inhibiting their function.

  • Receptor Binding: The trifluoromethylbenzyl group may enhance binding affinity to certain receptors, altering signal transduction pathways.

  • DNA/RNA Interaction: The imidazole ring can intercalate with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (4-(methylsulfonyl)phenyl)(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

  • (4-(piperidinosulfonyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

  • (4-(morpholinosulfonyl)phenyl)(2-((4-methoxybenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Unique Features

Compared to these similar compounds, "(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" stands out due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity, making it a more potent compound in various applications. The morpholinosulfonyl group also imparts higher solubility and better pharmacokinetic properties.

And that's a comprehensive guide to our fascinating compound. Curious to dive into any specific area more deeply?

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O4S2/c23-22(24,25)18-3-1-2-16(14-18)15-33-21-26-8-9-28(21)20(29)17-4-6-19(7-5-17)34(30,31)27-10-12-32-13-11-27/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOACTRIFRVGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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